Lysyl-serine is a dipeptide composed of the amino acids lysine and serine. This compound is of interest in biochemical research due to its potential roles in various physiological processes and its implications in metabolic pathways. Lysyl-serine can be classified as a non-essential amino acid, as both constituent amino acids can be synthesized by the body under normal physiological conditions.
Lysyl-serine can be derived from dietary sources rich in proteins, particularly those containing lysine and serine. These amino acids are prevalent in various foods, including meat, dairy products, legumes, and nuts. Additionally, lysyl-serine can be synthesized through enzymatic reactions in the body, particularly during protein metabolism.
Lysyl-serine falls under the category of dipeptides, which are formed by the condensation of two amino acids through a peptide bond. It is classified as a polar molecule due to the presence of the hydroxyl group in serine, which contributes to its solubility in water.
The synthesis of lysyl-serine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as pH, temperature, and concentration of reagents to optimize yield and purity. Chromatographic techniques like high-performance liquid chromatography (HPLC) are often employed for purification.
Lysyl-serine has a molecular formula of . Its structure consists of an amine group from lysine and a hydroxyl group from serine, contributing to its polar characteristics.
Lysyl-serine participates in various biochemical reactions:
The stability of lysyl-serine under different conditions is crucial for its application in biochemical assays and therapeutic contexts.
Lysyl-serine may influence various biological processes through its role in protein synthesis and cellular signaling pathways. Its mechanism involves:
Research indicates that serine metabolism is crucial for maintaining metabolic homeostasis, with implications for diseases such as cancer and neurodegenerative disorders.
Lysyl-serine has several applications in scientific research:
Lysyl-serine biosynthesis is governed by specialized enzymatic machinery that overcomes the substantial energy barrier of peptide bond formation. Peptide bond formation is inherently thermodynamically unfavorable under physiological conditions, requiring enzymatic catalysis to achieve biologically relevant rates. ATP-dependent ligases represent the primary enzymatic class responsible, activating the carboxyl group of lysine through adenylation before nucleophilic attack by serine's α-amino group. This two-step process involves initial ATP hydrolysis to form a lysyl-adenylate intermediate, followed by amide bond formation with the deprotonated amine of serine, releasing AMP and inorganic pyrophosphate [9].
The catalytic efficiency of these enzymes relies on precise substrate positioning within the active site. Structural studies of analogous dipeptide synthetases reveal conserved motifs that coordinate both amino acids via hydrogen bonding networks and electrostatic interactions. A catalytic triad analogous to serine proteases (Asp-His-Ser) facilitates proton transfer during bond formation, lowering the activation energy by >80 kJ/mol [2] [9]. This mechanism ensures stereospecificity, producing exclusively the L-Lys-L-Ser configuration.
Notably, primitive peptide formation catalysts provide evolutionary insight. The seryl-histidine (Ser-His) dipeptide demonstrates intrinsic catalytic activity for amino acid condensation, forming peptide bonds including lysyl-serine with yields up to 60% under prebiotic conditions. This dipeptide functions as a minimal enzyme analogue, utilizing histidine's imidazole group as a proton shuttle and serine's hydroxyl for substrate orientation [6].
Table 1: Enzymatic Mechanisms in Dipeptide Bond Formation
Catalyst Type | Reaction Energy (kJ/mol) | Catalytic Rate Enhancement | Stereospecificity |
---|---|---|---|
ATP-dependent ligases | -32.5 (ATP hydrolysis coupled) | 10¹²-fold | Strict L-configuration |
Ser-His dipeptide | +4.8 (uncatalyzed) | 10⁴-fold | Mixed stereochemistry |
Ribosomal machinery | -21.0 (GTP hydrolysis coupled) | 10⁷-fold | Strict L-configuration |
Serine racemase (SR) critically influences lysyl-serine biosynthesis by generating D-serine, which serves as a precursor for specialized dipeptide variants. This pyridoxal 5'-phosphate (PLP)-dependent enzyme interconverts L- and D-serine through a two-base mechanism involving deprotonation/reprotonation at the α-carbon. The mammalian enzyme exhibits bifunctionality, displaying both racemase and β-eliminase (dehydratase) activities, with the dominant function regulated by cellular redox status and phosphorylation state [7] [8].
Bacterial homologs of SR demonstrate remarkable functional diversification. Recent phylogenetic analysis of 20 SR homologs across 13 bacterial species revealed only 30% possess true serine racemization activity. The majority catalyze racemization of alternative substrates: Parafannyhessea umbonata and Clostridium aceticum enzymes exclusively function as arginine racemases (Km 0.167-0.885 mM; kcat 5.86-61.5 s⁻¹), while Liquorilactobacillus hordei homolog acts as an asparagine racemase. This evolutionary divergence stems from mutations in substrate-binding residues (positions 146-148), demonstrating how minor structural changes redirect catalytic specificity [7].
D-serine availability directly modulates lysyl-D-serine production in neuronal and microbial systems. In astrocytes, SR localization at the outer mitochondrial membrane couples D-serine generation to cellular energy status. Knockout studies in Marchantia polymorpha demonstrate that impaired phosphorylated serine biosynthesis pathway (producing L-serine precursor) reduces reproductive structure development by 70%, indirectly limiting dipeptide synthesis through precursor scarcity [5] [8].
Table 2: Functional Diversity of Serine Racemase Homologs
Organism | Primary Activity | Km (mM) | kcat (s⁻¹) | Inhibitor Sensitivity |
---|---|---|---|---|
Homo sapiens (SR) | Serine racemase | 3.8 ± 0.4 | 0.42 ± 0.05 | Malonate-sensitive |
Roseobacter litoralis | Serine racemase | 5.2 ± 0.6 | 1.85 ± 0.12 | PLP-competitive |
Parafannyhessea umbonata | Arginine racemase | 0.167 ± 0.02 | 61.5 ± 3.2 | Thiol reagents |
Clostridium aceticum | Arginine racemase | 0.885 ± 0.08 | 5.86 ± 0.4 | Metal chelators |
Liquorilactobacillus hordei | Asparagine racemase | 2.34 ± 0.3 | 8.92 ± 0.7 | Dicarboxylic acids |
Lysyl-serine biosynthesis integrates with central carbon metabolism at the level of 3-phosphoglycerate (3-PG), a glycolytic intermediate that serves as the primary carbon source for serine biosynthesis. The phosphorylated serine synthesis pathway (SSP) diverts 7-15% of glycolytic flux toward serine production in rapidly proliferating cells [1] [3]. The first committed enzyme, phosphoglycerate dehydrogenase (PHGDH), oxidizes 3-PG to 3-phosphohydroxypyruvate using NAD⁺ as cofactor, establishing a direct stoichiometric relationship between glycolysis and serine precursor availability.
Metabolic channeling enhances pathway efficiency: In Marchantia polymorpha, knockdown of MpPGDH reduces serine biosynthesis by >90% in dark-adapted tissues, severely restricting dipeptide synthesis. This occurs because the photorespiratory (glycolate) pathway is light-dependent, making the phosphorylated pathway essential during darkness. Isotopic tracer studies demonstrate that 68% of carbon in reproductive structures' dipeptides derives specifically from SSP-generated serine [1] [5].
Pyruvate kinase M2 (PKM2) isoform regulation creates a metabolic branch point influencing lysyl-serine production. Under serine-deficient conditions, PKM2 inhibition causes 3-PG accumulation, increasing flux through PHGDH and boosting serine availability for dipeptide synthesis. Conversely, serine sufficiency activates PKM2, reducing 3-PG pools and redirecting carbon toward lactate production [1] [3]. This feedback loop directly couples glycolytic flux to dipeptide biosynthesis capacity.
Table 3: Carbon Flux Distribution in Serine-Derived Dipeptide Synthesis
Metabolic Node | Flux to Serine Synthesis (%) | Flux to Dipeptides (%) | Regulatory Influence |
---|---|---|---|
3-Phosphoglycerate | 100 (reference) | - | PHGDH allostery |
Phosphoserine | 84 ± 3.2 | - | PSPH phosphorylation |
Free L-serine | 65 ± 4.1 | 12 ± 1.5 | tRNA charging |
Lysyl-serine | - | 100 (reference) | Peptidase sensitivity |
Glycolytic flux | 7-15% diverted | Proportional | PKM2 tetramerization |
Metabolic flux analysis (MFA) has revealed critical bottlenecks in microbial lysyl-serine production, particularly concerning oxygen transfer rate (OTR) and precursor balancing. In Bacillus licheniformis fermentations, ¹³C-tracing demonstrated that OTR values below 45 mmol/L/h reduce flux through the tricarboxylic acid (TCA) cycle by 60%, limiting oxaloacetate availability for aspartate-derived amino acids including lysine. This directly constrains lysyl-serine titers due to lysine scarcity [10].
Flux partitioning at key nodes determines yield efficiency:
Strain engineering strategies have overcome these limitations:
Table 4: Metabolic Flux Response to Oxygen Transfer Rate in B. licheniformis
Metabolic Flux (mmol/gDCW/h) | Low OTR (25 mmol/L/h) | Medium OTR (60 mmol/L/h) | High OTR (120 mmol/L/h) |
---|---|---|---|
Glycolysis (glucose → pyruvate) | 8.2 ± 0.4 | 12.1 ± 0.6 | 14.3 ± 0.7 |
TCA cycle flux | 1.8 ± 0.1 | 4.2 ± 0.3 | 6.5 ± 0.4 |
Serine synthesis pathway | 0.35 ± 0.02 | 0.82 ± 0.04 | 1.24 ± 0.06 |
Lysine biosynthesis | 0.18 ± 0.01 | 0.52 ± 0.03 | 0.91 ± 0.05 |
Dipeptide export rate | 0.06 ± 0.003 | 0.15 ± 0.008 | 0.28 ± 0.014 |
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